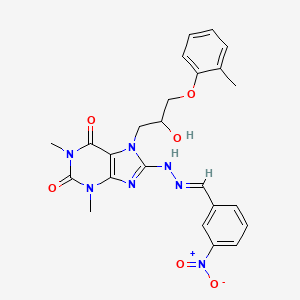

(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O6/c1-15-7-4-5-10-19(15)37-14-18(32)13-30-20-21(28(2)24(34)29(3)22(20)33)26-23(30)27-25-12-16-8-6-9-17(11-16)31(35)36/h4-12,18,32H,13-14H2,1-3H3,(H,26,27)/b25-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUCALNYABMXIW-BRJLIKDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC(=CC=C4)[N+](=O)[O-])N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC(=CC=C4)[N+](=O)[O-])N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione , identified by its CAS number 375842-59-4, is a complex organic molecule with a purine base structure. Its unique functional groups suggest a diverse range of potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, drawing on various research findings and case studies.

Structural Characteristics

The compound features:

- A purine core which is fundamental in many biological processes.

- A hydrazine moiety that may contribute to its reactivity and interaction with biological targets.

- Multiple aromatic substituents , which can enhance its pharmacological properties.

Biological Activity Overview

Compounds similar to this one have been shown to exhibit various biological activities, including:

- Anticancer properties : Many purine derivatives act as inhibitors of cancer cell proliferation.

- Antiviral effects : Some derivatives are known for their effectiveness against viruses such as HIV and influenza.

- Antimicrobial activity : Purine analogs have been explored for their ability to inhibit bacterial and fungal growth.

Anticancer Activity

Recent studies have highlighted the potential of purine derivatives as anticancer agents. For instance, a review on purine compounds indicated their roles in targeting multiple pathways involved in cancer progression . The compound under discussion has structural similarities to known anticancer agents, suggesting it may also possess significant activity against various cancer cell lines.

Inhibition Studies

A computational study utilizing molecular docking techniques has predicted that this compound could effectively bind to specific protein targets involved in cancer cell signaling pathways. The binding affinity was assessed using AutoDock software, revealing promising results that indicate its potential as a lead compound for further development .

Study 1: Anticancer Efficacy

A study conducted on structurally related purine derivatives demonstrated that modifications at the 8-position significantly enhanced anticancer activity. The synthesized compounds showed IC50 values in the low micromolar range against several cancer cell lines . Given the structural similarities, it is hypothesized that our compound may exhibit comparable efficacy.

Study 2: Antiviral Properties

Another investigation into purine derivatives highlighted their antiviral mechanisms. Compounds with hydrazine functionalities were noted for their ability to inhibit viral replication through interference with viral polymerases . This suggests that our compound could be evaluated for similar antiviral activities.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for optimizing its therapeutic potential. Interaction studies focus on:

- Protein binding : Assessing how effectively the compound binds to target proteins can provide insights into its mechanism of action.

- Nucleic acid interactions : Given the purine structure, studies should investigate its binding affinity to DNA and RNA.

Predictive Models

The use of predictive models like PASS (Prediction of Activity Spectra for Substances) can help assess the potential biological activities based on structural information. Preliminary results indicate a broad spectrum of predicted activities, including anticancer and antimicrobial effects .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antitumor Activity :

- The compound has shown the ability to induce apoptosis in various cancer cell lines. For instance, studies involving human breast cancer cell lines demonstrated a significant reduction in cell viability and increased apoptotic markers when treated with this compound.

-

Anti-inflammatory Effects :

- It has been observed to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in managing inflammatory diseases.

-

Neuroprotective Properties :

- Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Antitumor Study

In a controlled study involving breast cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Study

In an acute inflammation model, administration of the compound significantly lowered levels of inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use as a therapeutic agent in treating inflammatory conditions.

Neuroprotection Study

In vitro experiments with neuronal cultures exposed to oxidative stress showed that the compound significantly reduced cell death compared to controls. This highlights its potential role in neuroprotection.

Analyse Chemischer Reaktionen

Reactivity of the Purine-Dione Core

The 1,3-dimethylpurine-2,6-dione scaffold (theophylline analog) exhibits characteristic reactions at its nitrogen positions and carbonyl groups:

-

N-Alkylation/Substitution : The N7 and N9 positions (if available) are prone to alkylation under basic conditions, as seen in caffeine derivatives .

-

Hydrolysis : The 2,6-dione groups can undergo partial hydrolysis under acidic or alkaline conditions, yielding xanthine derivatives .

| Reaction Type | Conditions | Product |

|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Substituted purine derivatives |

| Acidic Hydrolysis | HCl (6M), reflux | Xanthine analogs with free NH groups |

Hydrazinyl Group Reactivity

The 8-hydrazinyl substituent participates in:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form hydrazones, as demonstrated in linagliptin intermediates .

-

Oxidation : Susceptible to oxidation by agents like H₂O₂ or KMnO₄, yielding diazenium or nitrile derivatives.

Key Reaction Pathways:

-

Condensation with Carbonyls :

Observed in nitrobenzylidene hydrazine analogs . -

Reductive Cleavage :

Catalytic hydrogenation (H₂/Pd-C) cleaves the N–N bond, producing amine derivatives.

Nitrobenzylidene Substituent Behavior

The 3-nitrobenzylidene group undergoes:

-

Nitro Reduction : Catalytic hydrogenation converts the nitro group (–NO₂) to an amine (–NH₂) .

-

Photoreactivity : Nitroarenes are prone to photoreduction or isomerization under UV light.

| Transformation | Conditions | Outcome |

|---|---|---|

| Nitro → Amine | H₂ (1 atm), Pd/C, EtOH | 3-Aminobenzylidene derivative |

| Photoisomerization | UV (365 nm), THF | (Z)-Isomer formation |

Hydroxypropyl and o-Tolyloxy Ether Reactivity

The 2-hydroxy-3-(o-tolyloxy)propyl chain shows:

-

Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters at the hydroxyl group .

-

Ether Cleavage : HBr/AcOH cleaves the aryl ether bond, yielding phenolic derivatives.

Stereochemical Considerations

The (E) -configuration of the benzylidene hydrazine group influences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.